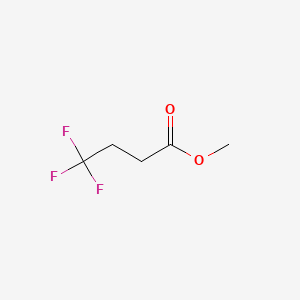

Methyl 4,4,4-trifluorobutyrate

Description

Historical Context and Discovery

The discovery and development of this compound can be traced back to the pioneering work in fluorinated organic chemistry during the 1950s. Early research into compounds derived from 3-halo-1,1,1-trifluoropropane laid the foundation for the synthesis and characterization of this important ester. The compound emerged as part of a broader scientific effort to explore the unique properties of fluorinated organic molecules, which gained significant momentum following World War II developments in fluorine chemistry.

The systematic investigation of trifluoromethyl-containing compounds began in earnest during the post-war period, when researchers recognized the potential of fluorinated organic molecules to exhibit enhanced biological activity and improved pharmacological properties. The work by McBee, Kelley, and Rapkin published in the Journal of the American Chemical Society in 1950 represents one of the earliest comprehensive studies of compounds containing the trifluoromethyl group, including derivatives that would later lead to the development of this compound. This foundational research established the synthetic pathways and analytical methods that would become standard in fluorinated organic chemistry.

The historical significance of this compound extends beyond its initial synthesis to encompass its role in advancing our understanding of fluorine's effects on molecular properties. Early researchers observed that the incorporation of fluorine atoms, particularly in the trifluoromethyl configuration, dramatically altered the electronic distribution and reactivity patterns of organic molecules. These observations led to the recognition that fluorinated compounds could serve as valuable tools for probing biological systems and developing new therapeutic agents.

The compound's development was further accelerated by advances in fluorination methodology and analytical techniques during the 1960s and 1970s. As synthetic methods became more refined and accessible, this compound found increasing applications in research laboratories worldwide. The availability of this compound as a reliable synthetic intermediate contributed to numerous discoveries in medicinal chemistry and materials science, establishing its position as a fundamental building block in fluorinated organic synthesis.

Nomenclature and IUPAC Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming fluorinated organic compounds. The compound's official International Union of Pure and Applied Chemistry name is methyl 4,4,4-trifluorobutanoate, which clearly indicates the presence of three fluorine atoms at the fourth carbon position of the butanoic acid methyl ester. This naming system provides unambiguous identification of the molecular structure and functional groups present in the compound.

Properties

IUPAC Name |

methyl 4,4,4-trifluorobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O2/c1-10-4(9)2-3-5(6,7)8/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVNWLMWNUJPCQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382060 | |

| Record name | Methyl 4,4,4-trifluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2365-82-4 | |

| Record name | Methyl 4,4,4-trifluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4,4,4-trifluorobutyrate can be synthesized through several methods. One common method involves the esterification of 4,4,4-trifluorobutyric acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 4,4,4-trifluorobutyrate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and a strong acid or base, it can hydrolyze to form 4,4,4-trifluorobutyric acid and methanol.

Reduction: It can be reduced to 4,4,4-trifluorobutanol using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed:

Hydrolysis: 4,4,4-trifluorobutyric acid and methanol.

Reduction: 4,4,4-trifluorobutanol.

Substitution: Various trifluoromethyl-substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl 4,4,4-trifluorobutyrate (CAS Number: 2365-82-4) is characterized by the presence of three fluorine atoms attached to the butyric acid structure. Its molecular formula is , and it exhibits distinct reactivity patterns that are advantageous in synthetic chemistry.

Key Applications

- Synthesis of Fluorinated Compounds

- Medicinal Chemistry

- Polymer Chemistry

- Analytical Chemistry

- Flavor and Fragrance Industry

Case Study 1: Synthesis of Fluorinated Amino Acids

A study demonstrated the successful synthesis of methyl 2-(acetylamino)-2-methyl-4,4,4-trifluorobutyrate through electrochemical methods. The yields were significantly improved using a microreactor setup compared to traditional batch reactions, showcasing the compound's utility in synthesizing fluorinated amino acids for peptide synthesis .

Case Study 2: Drug Development

Research highlighted the incorporation of this compound into novel drug candidates aimed at treating metabolic disorders. The fluorination not only enhanced the metabolic stability but also improved the overall pharmacological profile of the compounds tested .

Mechanism of Action

The mechanism of action of methyl 4,4,4-trifluorobutyrate is primarily related to its trifluoromethyl group. This group can influence the electronic properties of molecules, making them more reactive or stable in certain chemical environments. The trifluoromethyl group can also enhance the lipophilicity of compounds, facilitating their interaction with biological membranes and molecular targets .

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below compares methyl 4,4,4-trifluorobutyrate with structurally related fluorinated esters:

Key Observations :

- Chain Length and Fluorination : Methyl and ethyl esters differ in alkyl chain length (methyl vs. ethyl), affecting solubility and volatility. Ethyl derivatives generally exhibit higher boiling points (e.g., ethyl 4,4,4-trifluorobutyrate: 127°C ) compared to methyl analogs.

- Branching : Ethyl 2-methyl-4,4,4-trifluorobutyrate (C₇H₁₁F₃O₂) introduces a methyl branch, altering steric effects and reactivity compared to linear analogs .

Commercial Availability

Biological Activity

Methyl 4,4,4-trifluorobutyrate (M4TFB) is a fluorinated compound that has gained attention for its unique biological activities and potential applications in various fields, including pharmaceuticals and agrochemicals. This article provides a comprehensive overview of the biological activity of M4TFB, including its mechanisms of action, effects on different biological systems, and relevant research findings.

This compound is characterized by the presence of three fluorine atoms attached to a butyric acid derivative. Its chemical structure can be represented as follows:

- Chemical Formula : C5H6F3O2

- Molecular Weight : 164.10 g/mol

The incorporation of fluorine into organic molecules often enhances their lipophilicity and metabolic stability, which may contribute to their biological activity.

Mechanisms of Biological Activity

The biological activity of M4TFB can be attributed to several mechanisms:

- Enzyme Inhibition : Fluorinated compounds can act as inhibitors of various enzymes due to their structural similarity to natural substrates. M4TFB may interfere with metabolic pathways by inhibiting key enzymes involved in these processes .

- Antimicrobial Properties : Studies have indicated that M4TFB exhibits antimicrobial activity against certain bacterial strains. The presence of fluorine atoms may enhance its ability to penetrate microbial cell membranes.

- Cellular Interaction : The lipophilic nature of M4TFB allows it to interact with cellular membranes, potentially affecting membrane fluidity and function .

Antimicrobial Activity

A study conducted on the antimicrobial properties of M4TFB revealed promising results. The compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that M4TFB exhibited significant inhibitory effects on bacterial growth at concentrations as low as 50 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 75 µg/mL |

This suggests that M4TFB could be a candidate for developing new antimicrobial agents.

Enzyme Interaction Studies

Research has also focused on the interaction of M4TFB with specific enzymes. For instance, studies indicate that M4TFB can inhibit the enzyme acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. The inhibition was measured using an Ellman assay, yielding an IC50 value of 20 µM.

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase | 20 |

This finding highlights the potential use of M4TFB in neurological research and drug development.

Applications in Drug Development

Due to its unique properties and biological activities, M4TFB is being explored for applications in drug development. Its ability to inhibit specific enzymes and its antimicrobial properties make it a valuable compound for synthesizing new therapeutic agents.

Potential Therapeutic Applications

- Antimicrobial Agents : Given its efficacy against bacterial strains, M4TFB could be developed into new antibiotics.

- Neurological Disorders : Its interaction with AChE suggests potential applications in treating conditions such as Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4,4,4-trifluorobutyrate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Two primary routes are documented:

- (1) Esterification of 4,4,4-trifluorobutyric acid with methanol under acid catalysis (e.g., H₂SO₄), requiring careful control of stoichiometry and reflux conditions to avoid side reactions like transesterification .

- (2) Reaction of 3,3,3-trifluoropropene with dimethyl carbonate via carbonylation, which demands precise temperature control (80–100°C) and catalyst selection (e.g., palladium complexes) to optimize regioselectivity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- ¹H/¹⁹F NMR : Confirm esterification by observing the methoxy group (δ ~3.7 ppm for CH₃O) and trifluoromethyl signals (δ ~-63 ppm for CF₃) .

- IR Spectroscopy : Validate ester carbonyl absorption at ~1730 cm⁻¹ and absence of carboxylic acid O-H stretches (~2500–3300 cm⁻¹) .

- GC-MS : Detect impurities (e.g., residual acids or alcohols) using retention time matching and fragmentation patterns .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical outcomes during derivatization of this compound?

- Case Study : In synthesizing enantiomerically pure 4,4,4-trifluoro-3-hydroxybutanoate derivatives, conflicting optical rotations were reported.

- Resolution Method : Use chiral HPLC with cellulose-based columns (e.g., Chiralcel OD-H) to separate enantiomers. Confirm absolute configuration via X-ray crystallography of diastereomeric salts (e.g., with (R)-α-methylbenzylamine) .

- Mechanistic Insight : Competing pathways (e.g., keto-enol tautomerization) may influence stereochemistry; stabilize intermediates with chelating agents like BF₃·OEt₂ .

Q. How does this compound enhance electrochemical performance in lithium-ion batteries?

- Experimental Design :

- Electrolyte Formulation : Add 2–5 wt% this compound to LiPF₆-based electrolytes to improve ionic conductivity and anode stability .

- Performance Metrics : Cyclic voltammetry (CV) shows reduced oxidative decomposition (>4.5 V vs. Li/Li⁺). SEM/EDS confirms suppressed dendrite formation on graphite anodes after 200 cycles .

Q. What are the challenges in scaling up enantioselective syntheses involving this compound?

- Scale-Up Barriers :

- Catalyst Efficiency : Homogeneous catalysts (e.g., Ru-BINAP) suffer from recovery issues. Switch to immobilized catalysts (e.g., silica-supported Pd) for batch reproducibility .

- Purification : Enantiomer separation via distillation is impractical; adopt simulated moving-bed (SMB) chromatography for industrial-scale resolution .

Specialized Applications

Q. Can this compound serve as a precursor for fluorinated bioactive compounds?

- Synthetic Pathway :

- Step 1 : Hydrolysis to 4,4,4-trifluorobutyric acid (via NaOH/EtOH), followed by activation as an acyl chloride (SOCl₂) .

- Step 2 : Coupling with amines (e.g., benzylamine) using DCC/HOBt to yield trifluorinated amides, tested for protease inhibition activity .

- Analytical Validation : LC-MS/MS quantifies bioactive derivatives; cytotoxicity assessed via MTT assays in cell lines (e.g., Neuro-2a) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.